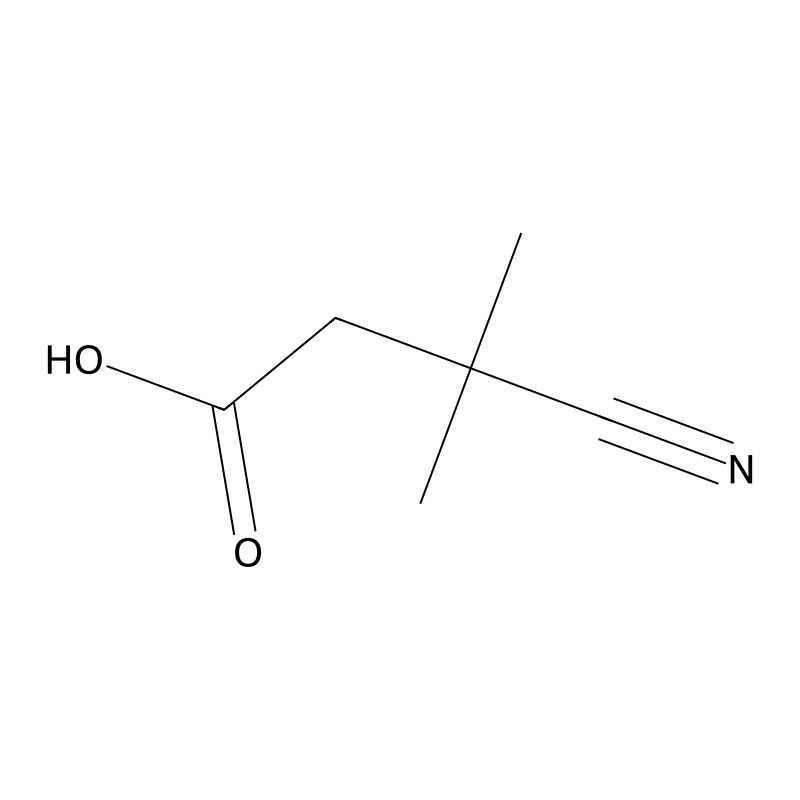

3-Cyano-3,3-dimethylpropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Also, there’s a method for profiling short chain fatty acids (SCFAs) in mammalian feces using the Agilent 5977B GC/MSD equipped with an Agilent 7890B GC and an Agilent 7693A autosampler . This method was developed for C1 to C7 (formic to heptanoic) acids, and more than seven SCFAs were successfully identified and quantified from mammalian feces samples by GC/MS .

3-Cyano-3,3-dimethylpropanoic acid is an organic compound with the molecular formula C₆H₉NO₂. It features a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a dimethylpropane backbone. This compound is notable for its structural characteristics, which allow it to participate in various

- Skin and eye irritation: Carboxylic acids can cause irritation upon contact.

- Corrosivity: Concentrated solutions could be corrosive.

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the cyano group into an amine group. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

- Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions, utilizing nucleophiles like amines or alcohols.

Major Products Formed- From Oxidation: Carboxylic acids or ketones.

- From Reduction: Amines.

- From Substitution: Various substituted derivatives depending on the nucleophile used.

The biological activity of 3-cyano-3,3-dimethylpropanoic acid has been explored in various contexts, particularly in medicinal chemistry. The compound can serve as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its functional groups enable interactions with biological targets, potentially affecting enzyme activity and receptor binding.

Several methods exist for synthesizing 3-cyano-3,3-dimethylpropanoic acid:

- Reaction with Cyanogen Bromide: One common method involves reacting 2,2-dimethylpropanoic acid with cyanogen bromide under basic conditions:

- Hydrolysis of Nitriles: Another approach is the hydrolysis of 3-cyano-2,2-dimethylpropionitrile in the presence of a strong acid or base.

Industrial Production Methods

In industrial settings, optimized reaction conditions are crucial for high yield and purity. The choice of reagents, catalysts, and reaction conditions significantly impacts production efficiency.

3-Cyano-3,3-dimethylpropanoic acid has diverse applications across different fields:

- Chemistry: Utilized as a building block in organic synthesis for creating more complex molecules.

- Biology: Employed in synthesizing biologically active compounds.

- Medicine: Acts as an intermediate in drug synthesis.

- Industry: Used in producing specialty chemicals and materials.

The interaction studies of 3-cyano-3,3-dimethylpropanoic acid focus on its ability to engage with various molecular targets. Its cyano group can participate in nucleophilic or electrophilic reactions, while the carboxylic acid group facilitates hydrogen bonding and ionic interactions. These properties are critical for its role in biological systems and chemical synthesis.

Several compounds share structural similarities with 3-cyano-3,3-dimethylpropanoic acid:

| Compound Name | Structural Features | Similarity |

|---|---|---|

| 2-Cyano-2-methylpropanoic acid | Similar structure but with one less methyl group | 0.95 |

| 3-Cyano-2,2-dimethylbutanoic acid | Similar structure but with an additional carbon | 0.76 |

| 4-Cyanobutyric acid | Contains a cyano group but different backbone | 0.71 |

| Trans-4-cyanocyclohexanecarboxylic acid | Cyano group present but different cyclic structure | 0.74 |

Uniqueness

The uniqueness of 3-cyano-3,3-dimethylpropanoic acid lies in its specific combination of functional groups and its capacity to undergo a wide range of

The thermodynamic stability of 3-cyano-3,3-dimethylpropanoic acid is governed by several molecular structural features that influence its energetic profile and phase behavior. The compound exhibits inherent stability under standard conditions, with commercial storage recommendations specifying inert atmosphere conditions at -20°C to maintain chemical integrity [1] [2] [3].

Structural Stability Factors

The molecular framework of 3-cyano-3,3-dimethylpropanoic acid incorporates a quaternary carbon center bearing both cyano and methyl substituents, which contributes to conformational stability through steric effects. The presence of the cyano group introduces significant electronic effects that influence the overall thermodynamic profile of the molecule [1] [4]. The electron-withdrawing nature of the nitrile functionality stabilizes the conjugate base formed upon deprotonation of the carboxylic acid group, which has implications for the compound's acid-base equilibrium behavior.

Thermal Decomposition Characteristics

When subjected to thermal stress, 3-cyano-3,3-dimethylpropanoic acid undergoes decomposition to produce carbon oxides and nitrogen oxides as primary decomposition products [3]. This decomposition pattern is consistent with the thermal breakdown of organic compounds containing both carboxylic acid and nitrile functionalities. The thermal stability limit has not been precisely determined through experimental calorimetric studies, representing a significant gap in the available thermodynamic data for this compound.

Comparative Thermodynamic Assessment

Analysis of structurally related compounds provides insight into the expected thermodynamic behavior of 3-cyano-3,3-dimethylpropanoic acid. The simpler analog 3-cyanopropanoic acid exhibits a melting point of 49.5-51.0°C [5] [6], while 2-cyano-2-methylpropanoic acid demonstrates a melting point of 54-56°C [7]. The additional methyl substituents in 3-cyano-3,3-dimethylpropanoic acid would be expected to influence both the melting point and overall thermodynamic stability through enhanced van der Waals interactions and increased molecular volume.

Solubility Characteristics in Organic Solvents

The solubility profile of 3-cyano-3,3-dimethylpropanoic acid in organic solvents is determined by the interplay between its polar carboxylic acid functionality, the moderately polar cyano group, and the hydrophobic methyl substituents. This amphiphilic character creates a complex solubility landscape that varies significantly across different solvent systems.

Polar Solvent Interactions

In polar protic solvents, 3-cyano-3,3-dimethylpropanoic acid is expected to exhibit enhanced solubility due to hydrogen bonding interactions between the carboxylic acid group and solvent molecules. The cyano group can also participate in dipole-dipole interactions with polar solvents, contributing to overall solvation. Alcohols such as methanol and ethanol are anticipated to provide favorable solvation environments, with the compound likely forming hydrogen-bonded complexes that stabilize the dissolved state.

Aprotic Solvent Behavior

In polar aprotic solvents such as acetonitrile, dimethyl sulfoxide, and dimethylformamide, the compound's solubility is primarily governed by dipole-dipole interactions and the ability of these solvents to solvate the carboxylic acid group without forming hydrogen bonds. The cyano group's linear geometry and significant dipole moment facilitate favorable interactions with these solvent systems [8] [9].

Nonpolar Solvent Limitations

The solubility in nonpolar solvents is expected to be limited due to the polar nature of both the carboxylic acid and cyano functionalities. Hydrocarbon solvents such as hexane and toluene would provide minimal solvation for the polar regions of the molecule, resulting in poor solubility. The two methyl groups attached to the quaternary carbon provide some hydrophobic character, but this is insufficient to overcome the strong polar interactions that favor more polar solvent systems.

Solubility Enhancement Mechanisms

The presence of the cyano group introduces unique solubility characteristics not observed in simple carboxylic acids. The linear geometry of the C≡N bond and its significant dipole moment (approximately 3.5 D) create directional interactions with solvent molecules that can enhance solubility in appropriately oriented solvent systems. Additionally, the electron-withdrawing effect of the cyano group increases the acidity of the carboxylic acid, potentially enhancing solubility in basic or nucleophilic solvents through acid-base interactions.

pKa Determination and Acid-Base Behavior

The acid-base properties of 3-cyano-3,3-dimethylpropanoic acid are significantly influenced by the electron-withdrawing cyano substituent, which modulates the compound's acidity through both inductive and resonance effects. While direct experimental pKa measurements for this specific compound are not available in the literature, the acid-base behavior can be assessed through comparison with structurally related compounds and consideration of substituent effects.

Substituent Effects on Acidity

The cyano group exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. The inductive effect operates through the σ-bond framework, withdrawing electron density from the carboxylic acid group and stabilizing the conjugate base. The linear geometry of the C≡N bond and its high electronegativity create a significant dipole that influences the electronic environment around the carboxylic acid functionality [10] [8].

Comparative pKa Analysis

Structural analogs provide insight into the expected acidity of 3-cyano-3,3-dimethylpropanoic acid. The compound 3-cyanopropanoic acid exhibits a pKa value of 3.99 [5] [6], demonstrating enhanced acidity compared to unsubstituted propanoic acid (pKa = 4.87). The presence of the cyano group in the 3-position results in a decrease in pKa of approximately 0.9 units, indicating significant acidification effects.

Electronic Environment Assessment

The quaternary carbon center in 3-cyano-3,3-dimethylpropanoic acid creates a unique electronic environment that influences acid-base behavior. The two methyl substituents provide electron-donating effects that partially counteract the electron-withdrawing influence of the cyano group. This electronic balance suggests that the compound's acidity would be intermediate between that of 3-cyanopropanoic acid and simple alkyl-substituted carboxylic acids.

Conjugate Base Stability

The conjugate base formed upon deprotonation of 3-cyano-3,3-dimethylpropanoic acid benefits from stabilization through interaction with the cyano group. The electron-withdrawing nature of the C≡N functionality delocalizes negative charge density, reducing the basicity of the carboxylate anion and favoring the dissociated state. This stabilization effect is a primary contributor to the enhanced acidity observed in cyano-substituted carboxylic acids.

Phase Transition Studies: Melting/Boiling Point Correlations

The phase transition behavior of 3-cyano-3,3-dimethylpropanoic acid reflects the complex interplay between intermolecular forces, molecular geometry, and thermal energy. While comprehensive experimental phase transition data are not available for this compound, analysis of related structures and theoretical considerations provide insight into expected behavior.

Intermolecular Force Analysis

The solid-state structure of 3-cyano-3,3-dimethylpropanoic acid is expected to be stabilized by hydrogen bonding networks involving the carboxylic acid groups, similar to other carboxylic acids. The linear cyano groups can participate in dipole-dipole interactions and potentially weak hydrogen bonding with acidic protons, contributing to crystal lattice stability [11] [12] [13].

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant